1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
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Overview
Description
1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a complex organic compound that features a unique combination of azetidine, triazole, and bromobenzenesulfonyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors
Synthesis of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amines with halogenated compounds under basic conditions.
Introduction of Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group is introduced via sulfonylation reactions using bromobenzenesulfonyl chloride and a suitable base.
Formation of Triazole Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Similar in structure but differ in the position of nitrogen atoms in the ring.
Imidazoles: Another class of nitrogen-containing heterocycles with different biological activities.
Benzimidazoles: Known for their diverse pharmacological properties.
Uniqueness
1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is unique due to its combination of azetidine, triazole, and bromobenzenesulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[[1-(2-bromophenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2S/c13-11-3-1-2-4-12(11)20(18,19)17-6-10(7-17)5-16-9-14-8-15-16/h1-4,8-10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOYCIFDMQRRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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